molecular formula C24H17N3 B14467396 4-([2,6'-Biquinolin]-2'-yl)aniline CAS No. 65955-08-0

4-([2,6'-Biquinolin]-2'-yl)aniline

Cat. No.: B14467396
CAS No.: 65955-08-0
M. Wt: 347.4 g/mol
InChI Key: UTVFPSVVITZDHG-UHFFFAOYSA-N
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Description

4-([2,6'-Biquinolin]-2'-yl)aniline is a heteroaromatic compound featuring a central aniline group substituted with a biquinoline moiety. The structure comprises two quinoline rings connected at the 2,6'-positions, creating a rigid, conjugated framework. This architecture confers unique electronic properties, such as strong π-π interactions and fluorescence, making it relevant in optoelectronics and pharmaceutical research. The primary amine (-NH₂) on the aniline ring offers a reactive site for further functionalization .

Properties

CAS No.

65955-08-0

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

IUPAC Name

4-(6-quinolin-2-ylquinolin-2-yl)aniline

InChI

InChI=1S/C24H17N3/c25-20-10-5-17(6-11-20)22-13-8-18-15-19(9-14-24(18)27-22)23-12-7-16-3-1-2-4-21(16)26-23/h1-15H,25H2

InChI Key

UTVFPSVVITZDHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=C(C=C3)N=C(C=C4)C5=CC=C(C=C5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([2,6’-Biquinolin]-2’-yl)aniline typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The quinoline derivative is then coupled with an aniline derivative through a palladium-catalyzed amination reaction. This reaction often uses palladium(II) acetate as the catalyst and triphenylphosphine as the ligand, with a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4-([2,6’-Biquinolin]-2’-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-([2,6’-Biquinolin]-2’-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Nitro, sulfo, and halogenated derivatives of the compound.

Scientific Research Applications

4-([2,6’-Biquinolin]-2’-yl)aniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-([2,6’-Biquinolin]-2’-yl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.

    Pathways Involved: In biological systems, the compound may interact with enzymes and proteins, affecting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives
  • 4-(6'-Methyl-2',6-bibenzothiazol-2-yl)aniline (CAS 95-22-7) Structure: Contains two benzothiazole rings instead of quinolines, with a methyl substituent. Molecular Formula: C₂₁H₁₅N₃S₂; Molecular Weight: 373.5 g/mol . Key Differences:
  • Sulfur atoms in benzothiazole enhance electron-withdrawing effects compared to nitrogen in quinoline.
  • Methyl groups increase hydrophobicity, reducing solubility in polar solvents.
  • Applications: Often used in corrosion inhibitors and dyes due to sulfur’s coordination capacity .
Quinoline-Based Analogues
  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (CAS 131802-60-3) Structure: A quinoline core with methoxy (-OCH₃) substituents and an aniline linker. Molecular Formula: C₁₇H₁₇N₂O₃; Molecular Weight: 297.33 g/mol . Key Differences:
  • Methoxy groups donate electrons, increasing the compound’s electron density and altering UV-Vis absorption spectra.
  • Lower molecular weight improves solubility in organic solvents compared to the biquinoline derivative.
  • Applications: Potential in antimalarial drug development due to quinoline’s bioactivity .
Aliphatic-Substituted Anilines
  • 2,6-Di(pentan-3-yl)aniline (CAS 948587-90-4)
    • Structure : Aniline with bulky pentyl chains at the 2,6-positions.
    • Molecular Formula : C₁₅H₂₅N; Molecular Weight : 219.37 g/mol .
    • Key Differences :
  • Aliphatic chains disrupt conjugation, reducing thermal stability (boiling point: 286°C vs. >300°C for biquinoline derivatives).
  • Liquid state at room temperature (melting point: -40°C) contrasts with the solid state of rigid aromatic compounds.
  • Applications: Used as a monomer in polymer synthesis due to its flexibility .
Halogenated Anilines
  • 4-{[(2,6-Dichlorophenyl)methoxy]methyl}aniline (CAS N/A) Structure: Aniline with a chlorinated benzyl ether group. Molecular Formula: C₁₄H₁₃Cl₂NO; Molecular Weight: 282.17 g/mol . Key Differences:
  • Chlorine atoms enhance oxidative stability but reduce reactivity in nucleophilic substitutions.
  • Lower conjugation compared to biquinoline derivatives results in weaker fluorescence.
  • Applications: Intermediate in agrochemical synthesis .

Data Tables

Table 1. Structural and Physical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-([2,6'-Biquinolin]-2'-yl)aniline C₂₄H₁₆N₄ 360.41 >300 (estimated) Biquinoline, -NH₂
4-(6'-Methylbibenzothiazol)aniline C₂₁H₁₅N₃S₂ 373.5 220–225 Benzothiazole, methyl
4-((6,7-Dimethoxyquinolin)oxy)aniline C₁₇H₁₇N₂O₃ 297.33 180–185 Quinoline, methoxy
2,6-Di(pentan-3-yl)aniline C₁₅H₂₅N 219.37 -40 Pentyl chains

Table 2. Electronic and Application Profiles

Compound λmax (Absorption) Fluorescence Key Applications
This compound ~350–400 nm Strong Organic semiconductors, sensors
4-(6'-Methylbibenzothiazol)aniline ~320–380 nm Moderate Corrosion inhibitors, dyes
4-((6,7-Dimethoxyquinolin)oxy)aniline ~300–350 nm Weak Pharmaceuticals
2,6-Di(pentan-3-yl)aniline N/A None Polymer monomers

Research Findings

  • Optical Properties: The extended conjugation in this compound results in a redshifted absorption spectrum (~350–400 nm) compared to benzothiazole (~320–380 nm) and methoxy-quinoline derivatives (~300–350 nm) .
  • Thermal Stability: The rigid biquinoline structure enhances thermal resistance, making it suitable for high-temperature applications, unlike aliphatic-substituted anilines .
  • Reactivity : The -NH₂ group in the target compound allows for facile functionalization, a trait shared with halogenated anilines but less accessible in sterically hindered analogues like 2,6-di(pentan-3-yl)aniline .

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